Ac2-12

Beschreibung

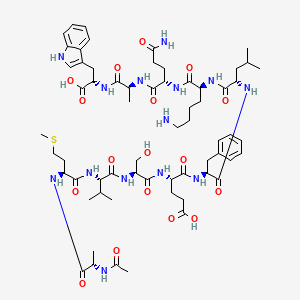

Chemical Structure and Properties Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH is a 12-amino acid peptide with the sequence Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH, corresponding to residues 2–12 of dephosphorylated Annexin A1 (also known as Lipocortin-1) . Its molecular formula is C₆₃H₉₄N₁₄O₁₇S, with a molecular weight of 1351.59 g/mol. Key structural features include N-terminal acetylation, a central hydrophobic cluster (Met-Val-Phe-Leu), and a C-terminal tryptophan residue.

Biological Function and Applications

This peptide mimics Annexin A1’s anti-inflammatory activity by inhibiting neutrophil migration and recruitment in experimental inflammation models . It binds to formyl peptide receptors (FPRs) or interacts with phospholipase A2 pathways, reducing leukocyte extravasation. Applications include studying inflammatory diseases (e.g., arthritis, sepsis) and developing therapeutic agents targeting neutrophil-mediated inflammation.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94)/t35-,36-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAISORCUBKHK-RCVXMRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H94N14O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ac2-12 wird mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise für die Herstellung von Peptiden eingesetzt wird. Die Synthese umfasst die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Jede Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Zugabe der nächsten Aminosäure zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -wechselwirkungen verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und Entzündungen.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei entzündlichen Erkrankungen, wie Arthritis und entzündliche Darmerkrankungen.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es die Wirkungen von Annexin A1 nachahmt. Es bindet an Formylpeptidrezeptoren (FPRs) auf der Oberfläche von Neutrophilen, hemmt deren Migration und reduziert Entzündungen. Die Bindung von this compound an FPRs aktiviert intrazelluläre Signalwege, einschließlich des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs, der zur Hemmung der Produktion proinflammatorischer Zytokine führt.

Wissenschaftliche Forschungsanwendungen

Ac2-12 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and interactions.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored for potential therapeutic applications in inflammatory diseases, such as arthritis and inflammatory bowel disease.

Wirkmechanismus

Ac2-12 exerts its effects by mimicking the actions of annexin A1. It binds to formyl peptide receptors (FPRs) on the surface of neutrophils, inhibiting their migration and reducing inflammation. The binding of this compound to FPRs activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which leads to the inhibition of pro-inflammatory cytokine production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional distinctions between Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH and related peptides:

Key Research Findings

- Target Peptide : Reduces neutrophil infiltration in murine peritonitis models by 40–60% compared to controls .

- BBN Analogue : Demonstrates >90% specificity for GRPr in PC-3 prostate cancer cells, enabling tumor imaging via ⁹⁹ᵐTc labeling .

- Ala-Gln Dipeptide : Increases serum GSH-Px activity by 15–20% in weaned piglets, improving intestinal villus height and growth performance .

Mechanistic Differences

- The target peptide acts via Annexin A1 mimicry, suppressing phospholipase A2 and leukotriene synthesis.

- The BBN analogue directly targets GRPr, overexpressed in cancers, for radiopharmaceutical applications.

- Ala-Gln supports antioxidant defenses via glutathione synthesis, unrelated to receptor-mediated pathways.

Data Tables

Table 1: Structural Features

| Parameter | Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH | BBN Analogue | ANXA1 (2-28) Fragment | Ala-Gln Dipeptide |

|---|---|---|---|---|

| Length (residues) | 12 | 14 | 27 | 2 |

| Modifications | N-terminal acetylation, C-terminal OH | Dpr chelator, C-terminal amide | Extended N-terminal sequence | None |

| Hydrophobic Core | Met-Val-Phe-Leu | His-Leu-Met | Includes target sequence | None |

Table 2: Functional Efficacy

Biologische Aktivität

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH, commonly referred to as Ac2-12, is a synthetic peptide that mimics the actions of annexin A1, a protein known for its role in anti-inflammatory processes. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and its mechanisms of action that modulate immune responses.

This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The synthesis involves several key steps:

- Coupling : Each amino acid is activated and sequentially added to the growing peptide chain.

- Deprotection : Protective groups on the amino acids are removed to facilitate further additions.

- Cleavage : The completed peptide is cleaved from the resin and purified.

The final product, this compound, exhibits high purity and consistency, making it suitable for biological studies and potential therapeutic use.

This compound exerts its biological effects primarily by mimicking annexin A1's actions. It binds to formyl peptide receptors (FPRs) on neutrophils, inhibiting their migration into inflamed tissues. This interaction activates intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to reduced production of pro-inflammatory cytokines.

Inhibition of Neutrophil Extravasation

One of the most significant biological activities of this compound is its ability to inhibit neutrophil extravasation. This process is crucial during inflammation as neutrophils migrate from the bloodstream to sites of tissue damage. By blocking this migration, this compound can potentially reduce tissue damage and inflammation associated with various diseases such as arthritis and inflammatory bowel disease.

Anti-inflammatory Effects

Research indicates that this compound can modulate immune responses by:

- Decreasing levels of pro-inflammatory cytokines.

- Reducing the activation and recruitment of neutrophils in inflammatory conditions.

This makes it a candidate for therapeutic interventions aimed at controlling excessive inflammatory responses .

Study on Inflammatory Bowel Disease

A study investigated the effects of this compound in a model of inflammatory bowel disease (IBD). Mice treated with this compound exhibited significantly reduced colonic inflammation compared to control groups. Histological analysis showed decreased infiltration of neutrophils and lower levels of inflammatory markers in treated animals.

Arthritis Model

In another case study involving an arthritis model, administration of this compound resulted in reduced swelling and pain in affected joints. The peptide's ability to inhibit neutrophil migration was highlighted as a key factor contributing to these therapeutic effects.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neutrophil Extravasation | Inhibition | |

| Pro-inflammatory Cytokine Levels | Decreased | |

| Colonic Inflammation (IBD) | Reduced inflammation | |

| Joint Swelling (Arthritis) | Decreased swelling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.